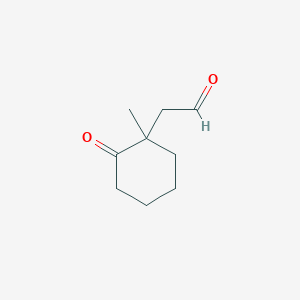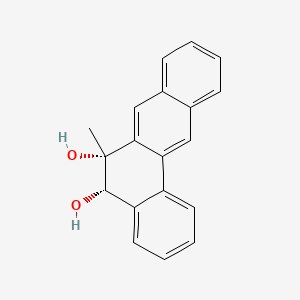
(5s,6r)-6-Methyl-5h-benzo(c)anthracene-5,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S,6R)-6-Methyl-5H-benzo©anthracene-5,6-diol is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its unique stereochemistry, which is denoted by the (5S,6R) configuration. It is a derivative of benzo©anthracene, a well-known PAH, and features a methyl group and two hydroxyl groups attached to its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6R)-6-Methyl-5H-benzo©anthracene-5,6-diol typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, followed by selective hydroxylation and methylation. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(5S,6R)-6-Methyl-5H-benzo©anthracene-5,6-diol undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the diol into its corresponding hydrocarbon.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products Formed
The major products formed from these reactions include quinones, hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(5S,6R)-6-Methyl-5H-benzo©anthracene-5,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of PAHs.
Biology: Research on its interactions with biological macromolecules helps in understanding the effects of PAHs on living organisms.
Medicine: Its derivatives are investigated for potential therapeutic applications, including anticancer properties.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of (5S,6R)-6-Methyl-5H-benzo©anthracene-5,6-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with DNA and proteins, potentially causing mutagenic and carcinogenic effects.
Comparison with Similar Compounds
Similar Compounds
- (5S,6R)-1-Methyl-5,6-dihydrobenzo[a]anthracene-5,6-diol
- (5S,6R)-7-Methyl-5,6-dihydro-benzo[a]anthracene-5,6-diol
- (5S,6R)-8-Methyl-5,6-dihydrobenzo[c]anthracene-5,6-diol
Uniqueness
Compared to these similar compounds, (5S,6R)-6-Methyl-5H-benzo©anthracene-5,6-diol is unique due to its specific methylation and hydroxylation pattern, which influences its chemical reactivity and biological interactions. The stereochemistry also plays a significant role in its distinct properties and applications.
Properties
CAS No. |
94850-05-2 |
|---|---|
Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
(5S,6R)-6-methyl-5H-benzo[a]anthracene-5,6-diol |
InChI |
InChI=1S/C19H16O2/c1-19(21)17-11-13-7-3-2-6-12(13)10-16(17)14-8-4-5-9-15(14)18(19)20/h2-11,18,20-21H,1H3/t18-,19+/m0/s1 |
InChI Key |
VCKKWILLQSYLQK-RBUKOAKNSA-N |
Isomeric SMILES |
C[C@@]1([C@H](C2=CC=CC=C2C3=CC4=CC=CC=C4C=C31)O)O |
Canonical SMILES |
CC1(C(C2=CC=CC=C2C3=CC4=CC=CC=C4C=C31)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[(2-Methoxyphenyl)methylene]diphenol](/img/structure/B14343512.png)
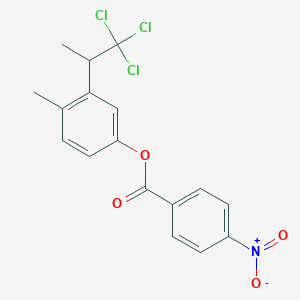
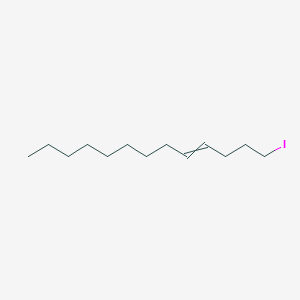
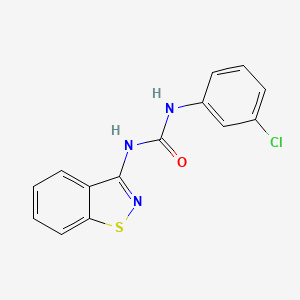


![2-[(5-Amino-2-chloro-4-fluorophenyl)sulfanyl]-N,N-dimethylbutanamide](/img/structure/B14343563.png)
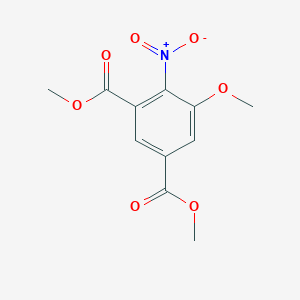
![3-[(5S,7S,10S,14R,15R,18R)-7-[(2R,5S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12,18-dihydroxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one](/img/structure/B14343570.png)
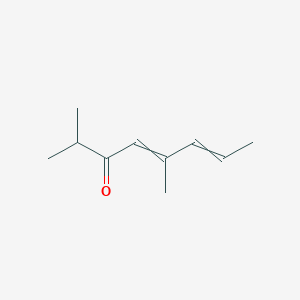
![5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14343583.png)
![{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane](/img/structure/B14343584.png)
![10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14343589.png)
